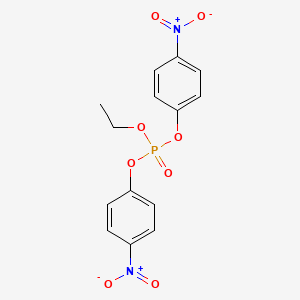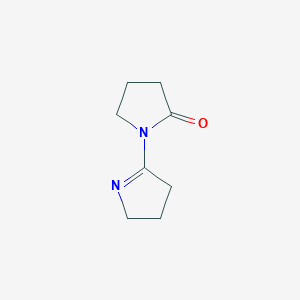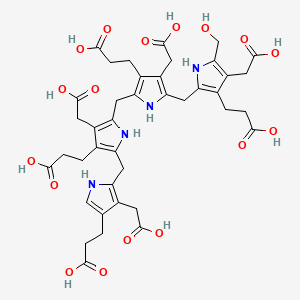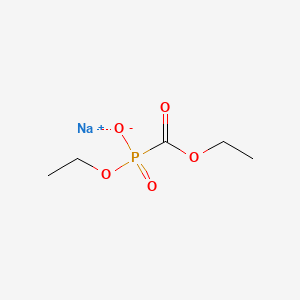
O-Ethyl O,O-bis(4-nitrophenyl) phosphorate
Overview
Description
O-Ethyl O,O-bis(4-nitrophenyl) phosphorate: is an organophosphorus compound with the molecular formula C14H13N2O8P . It is characterized by the presence of two nitrophenyl groups attached to a phosphorate moiety, with an ethyl group bonded to the oxygen atom. This compound is known for its applications in various scientific research fields, including enzymatic studies and pesticide development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate typically involves the reaction of 4-nitrophenol with phosphoryl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C during the addition of phosphoryl chloride and then allowing the reaction mixture to warm to room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically carried out under an inert atmosphere to prevent any unwanted side reactions. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: O-Ethyl O,O-bis(4-nitrophenyl) phosphorate undergoes various chemical reactions, including hydrolysis , oxidation , and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction is catalyzed by or conditions, leading to the cleavage of the phosphorate ester bonds and the formation of and .
Oxidation: The compound can be oxidized using strong oxidizing agents such as or , resulting in the formation of derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide , leading to the replacement of the ethyl group with a methoxy group.
Major Products Formed:
Hydrolysis: 4-nitrophenol and phosphoric acid.
Oxidation: Nitrobenzoic acid derivatives.
Substitution: Methoxy-substituted phosphorate derivatives.
Scientific Research Applications
O-Ethyl O,O-bis(4-nitrophenyl) phosphorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a substrate in enzymatic studies to investigate the activity of .
Biology: The compound is employed in studies related to enzyme kinetics and inhibition, particularly in the context of inhibition.
Medicine: It serves as a model compound for the development of and .
Industry: The compound is used in the formulation of certain pesticides and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The primary mechanism of action of O-Ethyl O,O-bis(4-nitrophenyl) phosphorate involves the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine . The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, causing symptoms of cholinergic toxicity [6][6].
Comparison with Similar Compounds
O,O-Diethyl O-(4-nitrophenyl) phosphate (Paraoxon-ethyl): Similar in structure but with diethyl groups instead of an ethyl group.
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN): Contains a phenyl group and a sulfur atom instead of an oxygen atom.
Uniqueness: O-Ethyl O,O-bis(4-nitrophenyl) phosphorate is unique due to its specific combination of nitrophenyl groups and an ethyl phosphorate moiety, which imparts distinct chemical properties and reactivity. Its ability to inhibit acetylcholinesterase makes it particularly valuable in studies related to enzyme inhibition and pesticide development .
Properties
IUPAC Name |
ethyl bis(4-nitrophenyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O8P/c1-2-22-25(21,23-13-7-3-11(4-8-13)15(17)18)24-14-9-5-12(6-10-14)16(19)20/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZNHLRQOUWNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238181 | |
| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905-14-6 | |
| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Ethyl O,O-bis(4-nitrophenyl) phosphorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)


![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)


![(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3061233.png)





